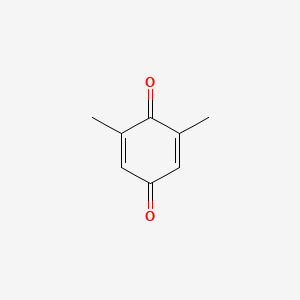

2,6-Dimethylbenzoquinone

Descripción general

Descripción

m-Xiloquinona: Es un polvo cristalino de color amarillo a marrón que es soluble en tolueno y tiene un punto de fusión de 123-125 °C . Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en la investigación científica y los procesos industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Oxidación de 2,5-dimetilfenol: Un método común implica la oxidación de 2,5-dimetilfenol utilizando agentes oxidantes como el hidroperóxido de terc-butilo en presencia de un catalizador como el carbono de cebolla. La reacción se lleva a cabo a 80 °C durante 12 horas, lo que resulta en la formación de m-xiloquinona.

Oxidación con aire: Otro método implica la oxidación con aire de 2,5-dimetilfenol en presencia de un catalizador de saladina a 35 °C. La reacción se controla manteniendo una presión de 150 psi y da como resultado un alto rendimiento de m-xiloquinona.

Métodos de producción industrial: La producción industrial de m-xiloquinona normalmente implica procesos de oxidación a gran escala utilizando los métodos mencionados anteriormente. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El producto final se purifica por cristalización a partir de etanol .

Análisis De Reacciones Químicas

Tipos de reacciones:

Reducción: Se puede reducir para formar derivados de hidroquinona.

Sustitución: La m-xiloquinona puede sufrir reacciones de sustitución con nucleófilos.

Reactivos y condiciones comunes:

Agentes oxidantes: Hidroperóxido de terc-butilo, peróxido de hidrógeno, ozono y dioxígeno.

Agentes reductores: Borohidruro de sodio y otros donantes de hidruro.

Catalizadores: Carbono de cebolla, sales solubles de cobalto o manganeso y fotocatalizadores orgánicos.

Productos principales:

Productos de oxidación: Hidroperóxidos alquílicos, alcoholes y cetonas.

Productos de reducción: Derivados de hidroquinona.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Organic Synthesis:

2,6-DMQ serves as an important intermediate in the synthesis of various organic compounds. Notably, it is utilized in the production of Vitamin E through the formation of 2,3,5-trimethylhydroquinone (TMHQ), which is subsequently converted to α-tocopherol. The synthesis involves the oxidation of 2,6-dimethylphenol using oxygen in the presence of copper salts to enhance yield and selectivity .

Table 1: Key Reactions Involving 2,6-DMQ

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Oxidation | 2,6-Dimethylphenol + O₂ + Cu salts | 2,6-DMQ | 81-84 |

| Hydroxycyclopropanol Ring-Opening | 2,6-DMQ + Palladium catalyst | Bicyclic lactones | Varies |

| Aldol Reaction | 2,6-DMQ + Benzaldehyde | Diastereomers | 82 |

Environmental Chemistry

2. Photocatalytic Degradation:

Research indicates that 2,6-DMQ can act as a photocatalyst for the degradation of pharmaceutical contaminants in aqueous solutions. Studies have shown that under UV light, it facilitates the breakdown of various organic pollutants, thereby contributing to environmental remediation efforts .

3. Fenton Process:

In wastewater treatment applications, this compound has been identified as an intermediate during the degradation of 2,6-dimethylaniline via the Fenton process. This method achieves significant removal efficiencies under optimized conditions (70% removal at pH 2) and highlights the compound's role in advanced oxidation processes .

Electrochemical Applications

4. Redox Properties:

Cyclic voltammetry studies have demonstrated that 2,6-DMQ exhibits quasi-reversible redox behavior, making it suitable for applications in electrochemical sensors and energy storage devices. Its redox properties are comparable to hydroquinone and can be influenced by electrolyte concentration .

Table 2: Electrochemical Properties of 2,6-DMQ

| Parameter | Value |

|---|---|

| Diffusion Coefficient | |

| Peak Separation | |

| Reduction Signal | One clear signal |

Case Studies

5. Synthesis of Bioactive Compounds:

A study focused on utilizing 2,6-DMQ in the synthesis of bioactive compounds demonstrated its effectiveness as a precursor in generating complex molecular structures with potential pharmaceutical applications. The research highlighted its role in producing hexahydrofuro[2,3-b]furan scaffolds relevant for HIV protease inhibitors .

6. Carbon Dioxide Separation:

Research on carbon capture technologies has explored using redox-mediated processes involving 2,6-DMQ for separating carbon dioxide from flue gas. The compound's electrochemical characteristics enable it to participate effectively in redox reactions that facilitate this separation .

Mecanismo De Acción

La m-xiloquinona ejerce sus efectos a través de diversos mecanismos dependiendo del contexto de su uso. En reacciones fotoquímicas, actúa como fotooxidante, iniciando reacciones mediante la abstracción de átomos de hidrógeno de los alcanos . En sistemas biológicos, inhibe las enzimas interactuando con sus sitios activos .

Comparación Con Compuestos Similares

Compuestos similares:

p-Benzoquinona: Otro derivado de quinona con propiedades de oxidación similares.

2,6-Dimetilbenzoquinona: Un isómero estructural con diferentes patrones de sustitución.

Singularidad:

- La m-xiloquinona es única debido a su patrón de sustitución específico, que influye en su reactividad y aplicaciones. Tiene rendimientos cuánticos más altos en reacciones de fotooxigenación en comparación con otros derivados de quinona .

Conclusión

La m-xiloquinona es un compuesto versátil con aplicaciones significativas en química, biología, medicina e industria. Sus propiedades y reactividad únicas la convierten en un reactivo valioso en diversos procesos científicos e industriales.

Actividad Biológica

2,6-Dimethylbenzoquinone (2,6-DMBQ) is a chemical compound classified as a benzoquinone, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields of research.

- Molecular Formula : C₈H₈O₂

- Molecular Weight : 136.15 g/mol

- CAS Number : 527-61-7

- Solubility : Soluble in organic solvents like chloroform; insoluble in water .

Antimicrobial Activity

2,6-DMBQ exhibits significant antibacterial properties. At physiological concentrations, it demonstrates effectiveness against various bacterial strains. However, at elevated concentrations, it has been reported to exhibit cytotoxic and mutagenic effects .

Table 1: Antibacterial Efficacy of 2,6-DMBQ

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Salmonella typhimurium | 40 µg/mL |

Cytotoxicity and Genotoxicity

Research indicates that while low concentrations of 2,6-DMBQ are safe for cells, higher concentrations can induce cytotoxicity and genotoxicity. Some studies suggest that it may cause DNA damage in certain cell lines, raising concerns about its safety in therapeutic applications .

Case Study: Genotoxic Effects

A study conducted on human lymphocyte cultures showed that exposure to 2,6-DMBQ at concentrations above 100 µg/mL resulted in significant DNA strand breaks, indicating potential genotoxic effects .

2,6-DMBQ functions primarily as an electron acceptor in photosynthesis. It can accept electrons downstream of photosystem II, which is critical for the electron transport chain in plants and some bacteria . This property underlines its potential utility in biochemical research and applications.

Toxicological Profile

The toxicological profile of 2,6-DMBQ reveals both beneficial and harmful effects. While it possesses antimicrobial properties that could be harnessed for therapeutic purposes, its mutagenic potential necessitates caution.

Table 2: Toxicological Effects of 2,6-DMBQ

| Effect Type | Concentration Range | Observations |

|---|---|---|

| Mutagenicity | >100 µg/mL | Induces DNA damage |

| Cytotoxicity | >50 µg/mL | Cell death observed |

| Antibacterial | <50 µg/mL | Effective against various bacteria |

Applications in Research

Due to its unique properties, 2,6-DMBQ is utilized in various research contexts:

- Biochemical Studies : Its role as an electron acceptor makes it valuable for studying photosynthetic processes.

- Antimicrobial Research : Investigations into its antibacterial properties could lead to the development of new antibiotics or preservatives.

- Toxicology : Understanding its mutagenic effects contributes to safety assessments of compounds used in pharmaceuticals and agriculture.

Propiedades

IUPAC Name |

2,6-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENUUPBBLQWHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200664 | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-61-7 | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HET5TF8ZGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.